Lipophilicity (XLogP3) Differentiation: 2.8 vs. ≤1.0 Among Piperazine-Containing Analogs
The target compound's computed XLogP3 of 2.8 [1] places it squarely within the optimal CNS drug-likeness window (approximately 2–5), whereas two close piperazine-containing analogs from the same oxazole-cyclopropanecarboxamide series exhibit XLogP3 values of 1.0 (CAS 1396758-35-2, pyridinylpiperazine derivative) [2] and 0.4 (CAS 1396872-61-9, furan-carbonylpiperazine derivative) [3]. A delta of +1.8 to +2.4 log units indicates substantially higher predicted passive membrane permeability and CNS partitioning for the benzylpiperidine analog.
| Evidence Dimension | Computed XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 2.8 |
| Comparator Or Baseline | CAS 1396758-35-2: XLogP3 = 1.0; CAS 1396872-61-9: XLogP3 = 0.4 |
| Quantified Difference | Δ +1.8 and Δ +2.4 log units respectively |
| Conditions | Computed by XLogP3 algorithm (PubChem-derived); consistently calculated across all three compounds |
Why This Matters
A logP near 3 is strongly correlated with passive blood-brain barrier permeation; the analog with logP 0.4 is predicted to be essentially CNS-restricted, making the target compound the superior choice for CNS-targeted screening campaigns.
- [1] Kuujia. N-4-(4-benzylpiperidine-1-carbonyl)-1,3-oxazol-2-ylcyclopropanecarboxamide (CAS 1351641-51-4). Computed Properties. https://www.kuujia.com/cas-1351641-51-4.html (XLogP3 = 2.8). View Source
- [2] Kuujia. N-{4-[4-(Pyridin-2-yl)piperazine-1-carbonyl]-1,3-oxazol-2-yl}cyclopropanecarboxamide (CAS 1396758-35-2). Computed Properties. https://www.kuujia.com/cas-1396758-35-2.html (XLogP3 = 1.0). View Source
- [3] Kuujia. N-{4-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl}cyclopropanecarboxamide (CAS 1396872-61-9). Computed Properties. https://www.kuujia.com/cas-1396872-61-9.html (XLogP3 = 0.4). View Source
